N-methyl-1-phenyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide
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Overview
Description
N-methyl-1-phenyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide: is a complex organic compound that features a quinoxaline moiety, a pyrrolidine ring, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-phenyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide typically involves multiple steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized via the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal or benzil under acidic conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol, under basic or acidic conditions.
Coupling of the Quinoxaline and Pyrrolidine Units: The quinoxaline and pyrrolidine units are coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Introduction of the Methanesulfonamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoxaline moiety, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can occur at the quinoxaline or pyrrolidine rings, potentially leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline or pyrrolidine derivatives.
Substitution: Various substituted methanesulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-methyl-1-phenyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects. Its structural features suggest potential interactions with biological targets, making it a candidate for drug development and biochemical studies.
Industry
In the industrial sector, this compound could be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-methyl-1-phenyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide likely involves interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The quinoxaline moiety may intercalate with DNA or inhibit enzyme activity, while the pyrrolidine ring could interact with protein binding sites. The methanesulfonamide group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-phenyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]acetamide: Similar structure but with an acetamide group instead of a methanesulfonamide group.
N-methyl-1-phenyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]benzamide: Similar structure but with a benzamide group.
N-methyl-1-phenyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]carbamate: Similar structure but with a carbamate group.
Uniqueness
N-methyl-1-phenyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide is unique due to the presence of the methanesulfonamide group, which can influence its chemical reactivity, solubility, and biological activity. This makes it distinct from other similar compounds and potentially more versatile in various applications.
Properties
IUPAC Name |
N-methyl-1-phenyl-N-(1-quinoxalin-2-ylpyrrolidin-3-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-23(27(25,26)15-16-7-3-2-4-8-16)17-11-12-24(14-17)20-13-21-18-9-5-6-10-19(18)22-20/h2-10,13,17H,11-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCLSIOQACLMEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC3=CC=CC=C3N=C2)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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